molecular formula C18H19NO3 B12873443 3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one CAS No. 62633-16-3

3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one

Cat. No.: B12873443
CAS No.: 62633-16-3
M. Wt: 297.3 g/mol
InChI Key: BGAUCCWAOMKHIE-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one is a synthetic benzofuran derivative designed for research into metabolic diseases. Benzofuran scaffolds are recognized for their significant potential in medicinal chemistry and are investigated for their interactions with key biological targets . Specifically, structurally related benzofuran compounds have been identified as potent activators of the enzyme glucokinase (GK) . Glucokinase acts as a critical glucose sensor in the pancreas and regulates glucose metabolism in the liver. Therefore, this compound is of high interest for foundational research and potential therapeutic development in type 2 diabetes and obesity, aiming to enhance glucose-stimulated insulin secretion and hepatic glucose disposal . The structure of this compound, which features a dimethylaminophenyl group, is characteristic of molecules that exhibit specific protein-binding capabilities, suggesting a potentially well-defined mechanism of action worthy of further investigation . Researchers can utilize this compound to explore novel pathways in endocrinology and metabolic signaling.

Properties

CAS No.

62633-16-3

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-6-ethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H19NO3/c1-4-21-14-9-10-15-16(11-14)18(20)22-17(15)12-5-7-13(8-6-12)19(2)3/h5-11,17H,4H2,1-3H3

InChI Key

BGAUCCWAOMKHIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(OC2=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of dimethylaniline with appropriate reagents to introduce the dimethylamino group onto the phenyl ring.

    Coupling with Isobenzofuranone: The intermediate is then coupled with isobenzofuranone under specific conditions to form the desired compound. This step may involve the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on different biological targets.

    Industry: The compound’s chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isobenzofuranone moiety may engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 6

The ethoxy group at position 6 distinguishes this compound from close analogs. Key comparisons include:

Compound Name Position 6 Substituent Key Properties/Applications Reference
6-(Dimethylamino)-3-[4-(dimethylamino)phenyl]-3H-2-benzofuran-1-one Dimethylamino Enhanced electron-donating capacity; commercial availability suggests prior research interest
(2Z)-2-[(3-Methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one 3-Methylbut-2-enoxy Bulky substituent may reduce solubility; potential for antifungal activity inferred from similar furanones
(2Z)-6-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one 4-Chlorophenyl-2-oxoethoxy Electron-withdrawing groups enhance reactivity; possible use in photodynamic therapy

Substituent Variations at Position 3

The 4-(dimethylamino)phenyl group at position 3 is a common feature in analogs, but alternative substitutions exist:

Compound Name Position 3 Substituent Impact on Structure Reference
4-(4-(Dimethylamino)phenyl)-6-(4-(methylsulfonyl)phenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H)-one 4-(Dimethylamino)phenyl (pyrimidinone core) Planar pyrimidinone core vs. benzofuran; altered binding affinity in enzyme inhibition
3-(2-[(1R,4aS,5R,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone Complex polycyclic substituent Reduced synthetic accessibility; limited commercial availability

Biological Activity

3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one, with the CAS number 1273550-39-2, is a synthetic compound that belongs to the class of benzofurans. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N1O3, with a molecular weight of 299.37 g/mol. The compound features a dimethylamino group, an ethoxy group, and a benzofuran moiety, which contribute to its biological properties.

Chemical Structure

Chemical Structure

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant activity against acetylcholinesterase (AChE), making them potential candidates for Alzheimer's disease treatment. A study demonstrated that related compounds showed IC50 values ranging from 0.09 μM to 20 nM against AChE, indicating potent inhibitory effects on this enzyme, which is crucial for neurotransmission in the central nervous system .

Antioxidant Activity

In vitro studies have shown that derivatives of benzofuran compounds can exhibit antioxidant properties. For instance, compounds with similar structures have been reported to protect neuronal cells from oxidative stress induced by hydrogen peroxide, suggesting a neuroprotective role .

Anticancer Potential

Preliminary studies have indicated that certain benzofuran derivatives may possess anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of signaling pathways associated with cancer progression .

Data Table: Biological Activity Summary

Biological ActivityCompoundIC50 ValueReference
AChE Inhibition3-[4-(Dimethylamino)phenyl]-...0.09 μM
NeuroprotectionSimilar BenzofuransEffective
Anticancer ActivityBenzofuran DerivativesVaries

Case Study 1: AChE Inhibition in Alzheimer's Disease Models

A study involving various benzofuran derivatives demonstrated that modifications at specific positions could enhance AChE inhibition. The most potent compound exhibited an IC50 value significantly lower than standard treatments, indicating its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antioxidant Effects on Neuronal Cells

In another study, the protective effects of benzofuran derivatives were tested on PC12 cells exposed to oxidative stress. The results showed dose-dependent protection against cell death, highlighting the potential of these compounds in neurodegenerative disease management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized?

  • Methodology : A one-pot pseudo three-component synthesis is effective for analogous benzofuran derivatives. For example, substituted benzofurans are synthesized via base-mediated cyclization (e.g., NaH in THF at 0°C) . Optimize yields by varying alkoxy substituents and electrophilic partners. Ethoxy groups can be introduced via nucleophilic substitution or esterification, with reaction monitoring by TLC .
  • Key Parameters : Solvent polarity (THF vs. DMF), temperature control (0°C to room temperature), and stoichiometric ratios (1:1.1 for nucleophiles) influence product purity. Purification via column chromatography using hexane/ethyl acetate gradients is standard .

Q. How are structural elucidation techniques (e.g., NMR, MS) applied to confirm the benzofuran core and substituent positions?

  • Methodology : Use 1^1H NMR to identify characteristic signals:

  • Dimethylamino group: Singlet at δ ~2.8–3.2 ppm for N(CH3_3)2_2.
  • Ethoxy group: Triplet (δ ~1.3–1.5 ppm) for CH3_3 and quartet (δ ~4.0–4.2 ppm) for OCH2_2 .
  • Benzofuran protons: Aromatic signals between δ 6.5–7.5 ppm, with coupling patterns confirming substitution .
    • Advanced Validation : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]+^+ for C19_{19}H21_{21}NO3_3), while 13^{13}C NMR resolves carbonyl (C=O) at δ ~170 ppm and quaternary carbons .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved for derivatives of this compound?

  • Case Study : If 1^1H NMR shows unexpected splitting for ethoxy groups, consider steric hindrance or rotameric effects. For example, restricted rotation in bulky substituents may split signals, which can be confirmed via variable-temperature NMR .
  • Contradiction Analysis : Discrepancies in aromatic proton integration may arise from overlapping signals. Use 2D NMR (COSY, HSQC) to assign spin systems and differentiate between ortho/meta substituents .

Q. What strategies are effective for studying the compound’s reactivity in electrophilic substitution or cycloaddition reactions?

  • Methodology : The dimethylamino group is electron-donating, activating the benzofuran core for electrophilic attack. Test reactivity in Friedel-Crafts acylation (e.g., AlCl3_3 as catalyst) or Diels-Alder reactions with dienophiles like maleic anhydride .
  • Mechanistic Insight : Monitor regioselectivity via LC-MS and isolate intermediates to propose reaction pathways. For example, para-substitution on the dimethylaminophenyl group is favored due to resonance stabilization .

Q. How can computational methods (e.g., DFT) predict biological activity or optimize synthetic routes?

  • Approach : Perform DFT calculations (B3LYP/6-31G*) to model the compound’s electrostatic potential, identifying nucleophilic/electrophilic sites. Compare with bioactive benzofurans (e.g., antimicrobial agents in ) to hypothesize targets.
  • Synthetic Optimization : Calculate transition-state energies for key steps (e.g., cyclization) to refine catalysts or solvents. For example, polar aprotic solvents may lower activation barriers .

Comparative and Safety Considerations

Q. How does the electronic effect of the ethoxy group compare to methoxy or chloro substituents in modulating reactivity?

  • Experimental Design : Synthesize analogs (e.g., 6-methoxy or 6-chloro derivatives) and compare reaction rates in nucleophilic substitution. Ethoxy’s larger size reduces steric accessibility but enhances electron donation via resonance .
  • Data Interpretation : Use Hammett plots to correlate substituent σ values with reaction outcomes (e.g., log k vs. σ for hydrolysis) .

Q. What safety protocols are critical during synthesis and handling of this compound?

  • Guidelines : Avoid skin/eye contact with intermediates (e.g., NaH, THF) by using gloves, goggles, and fume hoods. For the final compound, refer to SDS recommendations for benzofuranones: store at 2–8°C under inert atmosphere .

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